
Sikokianin A
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sikokianin A is a biflavanone that can be isolated from the root of Stellera chamaejasme . It has antimitotic and antifungal activity against Pyricularia oryzae .
Synthesis Analysis
This compound is a C-3/C-3″-biflavanone . It is related to Sikokianin C, which is isolated from the plant Wikstroemia sikokiana . This compound and B are not well adapted for CBS binding, unlike Sikokianin C and D .Molecular Structure Analysis
The molecular formula of this compound is C31H24O10 . It has a molecular weight of 556.5 g/mol . The IUPAC name is (2S,3S)-3-[(2S,3S)-5,7-dihydroxy-2-(4-methoxyphenyl)-4-oxo-2,3-dihydrochromen-3-yl]-5,7-dihydroxy-2-(4-hydroxyphenyl)-2,3-dihydrochromen-4-one .Chemical Reactions Analysis
This compound is a part of the family of C-3/C-3″-biflavanones . These compounds have been analyzed for their potential inhibitory capacity on the enzyme cystathionine β-synthase (CBS) .Physical And Chemical Properties Analysis
This compound has a molecular weight of 556.5 g/mol . It has 5 hydrogen bond donors and 10 hydrogen bond acceptors . Its exact mass and monoisotopic mass are 556.13694696 g/mol . Its topological polar surface area is 163 Ų .Aplicaciones Científicas De Investigación
Neuroprotective Effects
Sikokianin A, derived from Wikstroemia indica, has been shown to protect PC12 cells against oxygen-glucose deprivation/reperfusion (OGD/R)-induced injury. It demonstrates protective effects by inhibiting oxidative stress and apoptosis in these cells. Additionally, this compound activates the Nrf2 and downstream HO-1 in PC12 cells treated by OGD/R, suggesting the involvement of the Nrf2/HO-1 signaling pathway in its neuroprotective effects (Yao et al., 2018).
Antimalarial Activity
Sikokianin B and sikokianin C, closely related to this compound, have demonstrated potent in vitro antimalarial activity against the chloroquine-resistant strain of Plasmodium falciparum. These findings highlight the potential of this compound and its derivatives in contributing to the development of new antimalarial therapies (Nunome et al., 2004).
Antitumor Properties
Sikokianin C, another variant, has been identified as a selective inhibitor of cystathionine β-synthase (CBS) and shown promising antitumor effects against human colon cancer, both in vitro and in vivo. This suggests that this compound and its derivatives could be potential candidates for colon cancer treatment, emphasizing their significance in cancer research (Niu et al., 2018).
Antiviral Properties
In the context of antiviral research, this compound has exhibited in vitro antiviral activity against HBsAg secretion, which is indicative of its potential use in treating viral infections such as Hepatitis B (Yang & Chen, 2008).
Anti-inflammatory Activity
Related compounds like sikokianin B and sikokianin C have shown anti-inflammatory properties, as seen in their ability to inhibit nitric oxide production and iNOS gene expression in certain cell lines. This suggests that this compound may also possess similar anti-inflammatory characteristics (Wang, Unehara, & Kitanaka, 2005).
Mecanismo De Acción
Target of Action
Sikokianin A is a biflavanone that is part of a group of compounds known as sikokianins . The primary target of this compound is Cystathionine β-synthase (CBS) , a key enzyme in the trans-sulfuration pathway . CBS is directly implicated in the metabolism of homocysteine and the generation of hydrogen sulfide . It is considered a valid molecular target for antitumor drug development .
Biochemical Pathways
This compound affects the trans-sulfuration pathway by targeting CBS . This pathway is responsible for the metabolism of homocysteine and the generation of hydrogen sulfide . Disruption of this pathway can have significant effects on cellular processes, including proliferation and migration .
Result of Action
It is known that this compound has antimitotic and antifungal activity against pyricularia oryzae .
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
(2S,3S)-3-[(2S,3S)-5,7-dihydroxy-2-(4-methoxyphenyl)-4-oxo-2,3-dihydrochromen-3-yl]-5,7-dihydroxy-2-(4-hydroxyphenyl)-2,3-dihydrochromen-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H24O10/c1-39-19-8-4-15(5-9-19)31-27(29(38)25-21(36)11-18(34)13-23(25)41-31)26-28(37)24-20(35)10-17(33)12-22(24)40-30(26)14-2-6-16(32)7-3-14/h2-13,26-27,30-36H,1H3/t26-,27-,30-,31-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOPUSVUZHPIYER-GERHYJQASA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2C(C(=O)C3=C(C=C(C=C3O2)O)O)C4C(OC5=CC(=CC(=C5C4=O)O)O)C6=CC=C(C=C6)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)[C@@H]2[C@@H](C(=O)C3=C(C=C(C=C3O2)O)O)[C@H]4[C@H](OC5=CC(=CC(=C5C4=O)O)O)C6=CC=C(C=C6)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H24O10 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
556.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

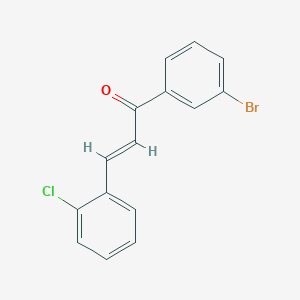


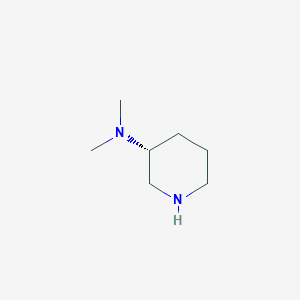
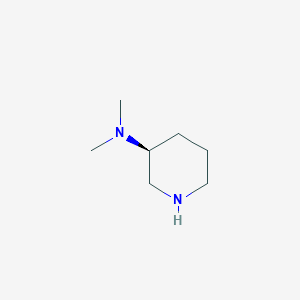
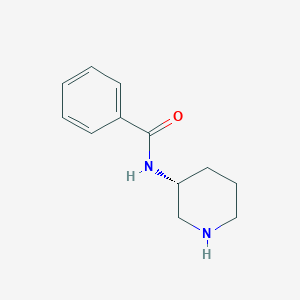
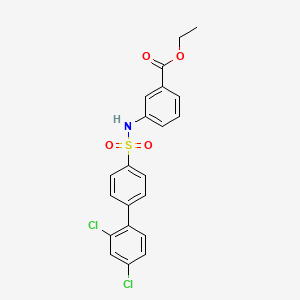

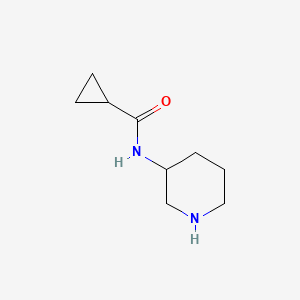
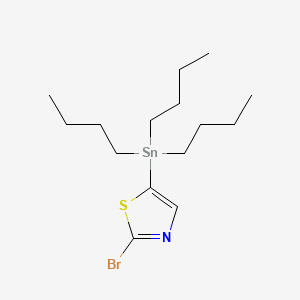
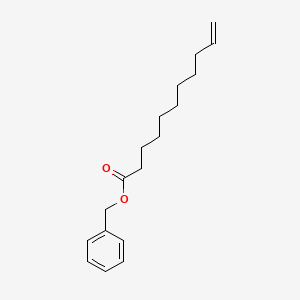

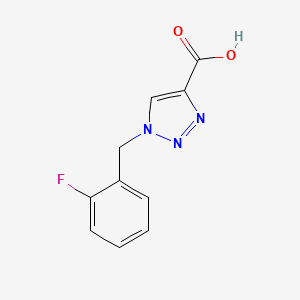
![1-(2-Chloro-6-fluoro-benzyl)-1H-[1,2,3]triazole-4-carboxylic acid](/img/structure/B3079250.png)